Acetyl L-carnitine taurinate
Description
Structure
2D Structure
Properties
CAS No. |
213833-20-6 |
|---|---|
Molecular Formula |
C11H24N2O7S |
Molecular Weight |
328.39 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;2-aminoethanesulfonate |
InChI |
InChI=1S/C9H17NO4.C2H7NO3S/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;3-1-2-7(4,5)6/h8H,5-6H2,1-4H3;1-3H2,(H,4,5,6)/t8-;/m1./s1 |
InChI Key |
BQGBBTYEIVIBIO-DDWIOCJRSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Acetyl L Carnitine Taurinate
Modulation of Mitochondrial Bioenergetics and Metabolism
Acetyl L-carnitine is a pivotal molecule in the intricate processes of mitochondrial energy production. It functions as a carrier of acetyl groups across the inner mitochondrial membrane and serves as a buffer for the acetyl-CoA pool, thereby influencing both carbohydrate and lipid metabolism.
One of the primary functions of acetyl L-carnitine is its role in the transfer of acetyl groups and the maintenance of a balanced acetyl-CoA to coenzyme A (CoA) ratio within the mitochondria. This is critical for the seamless operation of the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
Acetyl L-carnitine serves as a readily available donor of acetyl groups for the synthesis of acetyl-CoA, a key metabolic intermediate. creative-proteomics.com This reaction is catalyzed by the enzyme carnitine acetyltransferase (CAT), which facilitates the reversible transfer of an acetyl group from acetyl L-carnitine to coenzyme A, forming acetyl-CoA and free L-carnitine. nih.gov This process is particularly important when there is a high demand for energy and the supply of acetyl-CoA from glycolysis or fatty acid oxidation is limited. By providing an alternative source of acetyl groups, acetyl L-carnitine ensures a continuous influx of substrate for the TCA cycle, thereby supporting cellular energy production.
Acetyl L-carnitine plays a crucial role in buffering the mitochondrial acetyl-CoA pool. nih.gov Under conditions of high energy production, such as during strenuous exercise, the rate of acetyl-CoA generation from pyruvate (B1213749) dehydrogenase and fatty acid β-oxidation can exceed the capacity of the TCA cycle. This leads to an accumulation of acetyl-CoA and a depletion of free coenzyme A. Acetyl L-carnitine, through the action of carnitine acetyltransferase, can accept excess acetyl groups from acetyl-CoA, forming acetyl L-carnitine and regenerating free CoA. nih.gov This buffering action is vital for preventing the inhibition of key enzymes sensitive to the acetyl-CoA/CoA ratio and for maintaining metabolic flexibility. mdpi.com
Table 1: Effect of Dichloroacetate and Dobutamine on Acetylcarnitine Production and Pool Size in Rat Hearts
| Treatment | Change in [1-¹³C]acetylcarnitine Production from [2-¹³C]pyruvate | Change in Myocardial Acetylcarnitine Pool Size |
| Dichloroacetate | +35% | +33% |
| Dobutamine | -37% | -40% |
This table illustrates the dynamic role of acetylcarnitine in buffering the acetyl-CoA pool. Dichloroacetate, which stimulates acetyl-CoA production, increases both the formation and the total pool of acetylcarnitine. Conversely, dobutamine, which increases cardiac workload and acetyl-CoA consumption, leads to a decrease in both measures. nih.gov
Acetyl L-carnitine is intrinsically linked to the transport of fatty acids into the mitochondria for their subsequent breakdown through β-oxidation. This process is fundamental for energy production, particularly in tissues with high energy demands like skeletal and cardiac muscle.
The inner mitochondrial membrane is impermeable to long-chain fatty acids. Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle. This system involves a series of enzymatic steps where L-carnitine plays a central role. While acetyl L-carnitine itself is not the direct transporter of long-chain fatty acids, the availability of a robust pool of free L-carnitine, which is regenerated from acetyl L-carnitine, is essential for the efficient functioning of this shuttle. nih.gov The carnitine shuttle ensures a steady supply of fatty acids for β-oxidation.
By ensuring an adequate supply of L-carnitine for the carnitine shuttle and by buffering the acetyl-CoA pool, acetyl L-carnitine indirectly enhances mitochondrial lipid oxidation. The regeneration of free CoA is critical for the final step of β-oxidation, where a new molecule of CoA is required to cleave the acetyl-CoA from the fatty acyl-CoA chain. By preventing the depletion of free CoA, acetyl L-carnitine helps to maintain a high rate of β-oxidation, thereby increasing the cellular capacity to utilize fatty acids for energy. nih.gov
Table 2: Effect of Acetyl-L-Carnitine Supplementation on Cardiolipin (B10847521) Levels in Hepatocytes of Old Rats
| Group | Cardiolipin Content (nmol/mg protein) |
| Young Control | 15.2 ± 1.1 |
| Old Control | 9.8 ± 0.9 |
| Old + ALCAR | 14.5 ± 1.2 |
This table demonstrates the restorative effect of acetyl-L-carnitine (ALCAR) on mitochondrial membrane composition. Cardiolipin is a crucial phospholipid for the optimal functioning of many mitochondrial transport proteins involved in fatty acid metabolism. ALCAR supplementation in old rats restored cardiolipin levels to those seen in young animals. pnas.org
Scientific Article on Acetyl L-Carnitine Taurinate Remains Unwritten Due to Lack of Specific Research
A comprehensive review of scientific and academic databases reveals a significant gap in the literature regarding the specific chemical compound "this compound." While extensive research exists for its constituent components, Acetyl L-carnitine (ALCAR) and Taurine (B1682933), as individual molecules, information on the combined entity of this compound is not available.
Consequently, it is not possible to provide a scientifically accurate article detailing the molecular and cellular mechanisms of action of this compound as per the requested outline. The available research focuses on the distinct mechanisms of ALCAR and Taurine, and any attempt to describe the properties of "this compound" would be speculative and not based on empirical evidence.
Acetyl L-carnitine is well-documented for its role in cellular energy metabolism. It facilitates the transport of fatty acids into the mitochondria for oxidation and subsequent ATP production. caringsunshine.compatsnap.comnbinno.com It also serves as an acetyl group donor, which is crucial for the synthesis of the neurotransmitter acetylcholine (B1216132). patsnap.comnih.govcaringsunshine.com
Taurine, on the other hand, is known for its diverse physiological roles, including bile salt conjugation, osmoregulation, and modulation of intracellular calcium concentration. In the central nervous system, it is recognized for its interaction with GABAergic and glutamatergic systems, often exerting a neuroprotective effect.
However, the specific synergistic or unique biochemical and physiological effects of a bonded "this compound" compound have not been investigated or reported in the available scientific literature. Therefore, any discussion on its contribution to ATP production, regulation of phosphocreatine (B42189) levels, influence on the tricarboxylic acid cycle, or its specific interactions with neurotransmitter systems would be without a scientific basis.
Until research is conducted and published on "this compound," its precise mechanisms of action remain unknown.
Neurotransmitter System Modulation
Dopaminergic Pathway Modulation
The acetyl L-carnitine component of the compound is known to influence the dopaminergic system, which is crucial for functions such as motivation, focus, and mood. casi.orgyoutube.com Animal studies suggest that ALCAR can increase the release of dopamine (B1211576) in the striatum. nih.govcaringsunshine.com Furthermore, research indicates that ALCAR can have a positive effect on age-related changes within the dopaminergic system. nih.gov
| Mechanism | Observed Effect | Reference Study Finding |
|---|---|---|
| Dopamine Release | Increased | In striatal tissue, ALCAR increased the release of dopamine evoked by electrical stimulation. nih.gov |
| Dopamine D1 Receptor Density | Upregulated / Preserved | Diminished the age-related reduction in D1 striatal dopamine receptors in mice. nih.gov Enhanced D1 receptor levels in the hippocampus and prefrontal cortex in parkinsonian rats. nih.govsemanticscholar.org |
| Dopamine D2 Receptor Density | Unaffected | D2 receptor binding was not significantly affected by ALCAR treatment in aging mice or parkinsonian rats. nih.govsemanticscholar.org |
Antioxidant and Anti-inflammatory Pathways
The compound exhibits potent antioxidant and anti-inflammatory properties derived from both its acetyl L-carnitine and taurine components.
Both ALCAR and taurine contribute to cellular defense against oxidative stress. mdpi.comprimalqueen.com ALCAR functions as a free radical scavenger, helping to neutralize these damaging molecules. patsnap.comnih.gov It mitigates oxidative stress by enhancing the activity of the body's own antioxidant enzyme systems. caringsunshine.com Studies have shown that ALCAR can increase the levels of key antioxidants like glutathione (B108866) (GSH) and enhance the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase. nih.govcaringsunshine.comnih.gov This action helps protect cells, particularly neural cells which are highly susceptible to oxidative damage. patsnap.com
Taurine is also a powerful antioxidant that efficiently scavenges a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) at physiological concentrations. nih.govresearchgate.net It has demonstrated significant scavenging potential against peroxyl radicals, nitric oxide, and superoxide. nih.gov The combined action of ALCAR and taurine provides a robust mechanism for mitigating oxidative stress and protecting cells from oxidant-induced damage. primalqueen.comresearchgate.net
A direct consequence of mitigating oxidative stress is the protection of vital cellular components from damage. The accumulation of oxidants can lead to injury of macromolecules like lipids and proteins. nih.gov The acetyl L-carnitine portion of the compound has been demonstrated to protect against such damage. scielo.br
Specifically, ALCAR administration has been shown to significantly suppress lipid peroxidation. nih.gov This is evidenced by the reduction in markers such as thiobarbituric acid-reactive substances (TBARS) and malondialdehyde (MDA) in various tissues. mdpi.comnih.govresearchgate.netnih.gov By reducing lipid peroxidation, ALCAR helps to maintain the integrity of cell membranes. caringsunshine.comnih.gov Taurine also contributes to this protective effect by shielding cells from lipid peroxidation. researchgate.net
The compound possesses significant anti-inflammatory capabilities. The acetyl L-carnitine component can attenuate the activation of microglia, which are immune cells in the brain, thereby reducing the release of inflammatory mediators. nih.govsemanticscholar.org
Research has shown that L-carnitine supplementation can lead to a significant reduction in the levels of key inflammatory markers. nih.gov In studies on atherosclerosis, ALCAR was found to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.netnih.gov It also lowered levels of C-reactive protein (CRP), a well-known marker of systemic inflammation. researchgate.netnih.gov A meta-analysis of clinical trials confirmed that L-carnitine supplementation significantly decreases circulating levels of CRP, TNF-α, and interleukin-6 (IL-6). nih.gov
| Inflammatory Mediator | Effect | Reference Finding |
|---|---|---|
| C-Reactive Protein (CRP) | Reduced | L-carnitine supplementation was significantly associated with lower CRP levels. nih.gov ALCAR reduced CRP expression in aortic and heart tissues. researchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | A statistically significant decrease in TNF-α levels was observed with L-carnitine supplementation. nih.gov ALCAR reduced the expression of TNF-α. researchgate.net |
| Interleukin-6 (IL-6) | Reduced | A slight but statistically significant decrease was observed in IL-6 levels following L-carnitine supplementation. nih.gov |
| Interleukin-1β (IL-1β) | Reduced | ALCAR reduced the expression of IL-1β in heart and aortic tissues in a rat model of atherosclerosis. researchgate.netnih.gov |
Cellular Membrane Stability and Phospholipid Metabolism
Both constituents of this compound play roles in maintaining the structural and functional integrity of cellular membranes. Taurine is known to have membrane-stabilizing properties. nih.gov
Acetyl L-carnitine has been shown to alter and, at certain physiological concentrations, increase the membrane stability of human erythrocytes, particularly when cells are under high shear stress. nih.gov This effect is thought to occur via a specific interaction with cytoskeletal proteins rather than by altering the lipid order of the membrane. nih.gov The carnitine shuttle system is essential for transporting long-chain fatty acids across the inner mitochondrial membrane for beta-oxidation. nih.gov This process prevents the accumulation of these fatty acids and their acyl-CoA esters in the cytoplasm, which can have deleterious, detergent-like effects on cellular membranes. nih.govyoutube.com Furthermore, acetyl L-carnitine has been noted to enhance the production of membrane phospholipids, which are the fundamental building blocks of all cellular membranes. mdpi.com
Preclinical Cellular and Organ Specific Effects
Cardiovascular Cellular Biology
Inhibition of Vascular Smooth Muscle Cell Proliferation and Osteoblastic Differentiation (Synergistic Actions)
Research into the components of Acetyl L-carnitine taurinate, namely L-carnitine (LC) and taurine (B1682933) (TAU), has demonstrated a synergistic relationship in modulating the behavior of vascular smooth muscle cells (VSMCs). nih.govnih.gov The accelerated proliferation of VSMCs is a characteristic feature of atherogenesis, and vascular calcification is a regulated process similar to bone mineralization. nih.gov
Studies have shown that LC and TAU work together to inhibit both the proliferation and the osteoblastic differentiation of VSMCs. nih.govnih.gov This inhibitory action is evidenced by measurable decreases in key biological markers associated with cell growth and differentiation. nih.govresearchgate.net The mechanism underlying this synergy involves L-carnitine stimulating the expression of the taurine transporter (TAUT) in VSMCs. nih.govnih.gov This upregulation of TAUT enhances the uptake of taurine by the cells, thereby amplifying its inhibitory effects on proliferation and differentiation. nih.gov When the TAUT transporter was suppressed using RNA interference, the synergistic action of LC and TAU was abolished, confirming the transporter's crucial role in this process. nih.govnih.gov
Table 1: Synergistic Effects of L-Carnitine (LC) and Taurine (TAU) on Vascular Smooth Muscle Cells (VSMCs)
| Parameter Measured | Effect of Combined LC and TAU | Mechanism | Reference |
|---|---|---|---|
| Cell Proliferation | Synergistic Inhibition | Upregulation of TAUT expression and TAU uptake by LC | nih.gov |
| [³H]thymidine Incorporation | Decreased | Upregulation of TAUT expression and TAU uptake by LC | nih.govresearchgate.net |
| Alkaline Phosphatase (ALP) Activity | Decreased | Upregulation of TAUT expression and TAU uptake by LC | nih.govnih.gov |
Myocardial Cellular Function and Contractility Support
L-carnitine plays a significant role in supporting the function of myocardial cells, primarily by aiding in energy production and preserving contractile function. auctoresonline.orgnih.gov The heart relies heavily on fatty acid oxidation for its energy needs, a process for which L-carnitine is essential. nih.gov It is the only known molecule that transports long-chain fatty acids across the inner mitochondrial membrane for β-oxidation, which is critical for generating the ATP required for cardiac contractility. nih.gov
Hepatic Cellular Metabolism
Improvement of Mitochondrial Content and Function in Hepatocytes
Acetyl L-carnitine (ALC) has been observed to positively influence mitochondrial health within hepatocytes (liver cells). Mitochondrial abnormalities are often associated with the development of nonalcoholic fatty liver disease. nih.govresearchgate.net In animal models, the administration of ALC, particularly in combination with the antioxidant lipoic acid, led to significant improvements in liver mitochondrial content and size. nih.govresearchgate.net
This improvement was further evidenced by an increase in the mitochondrial marker carbamoyl (B1232498) phosphate (B84403) synthase 1. nih.govresearchgate.net L-carnitine is an essential cofactor in mitochondrial respiration, and it has been shown to protect cellular mitochondria from injury induced by oxidative stress. nih.gov Specifically, L-carnitine can effectively protect against mitochondrial depolarization and improve the mitochondrial membrane potential, which is a key indicator of mitochondrial functionality. nih.gov Research has also shown that ALC treatment can slow or restore age-related declines in mitochondrial respiration in the liver. core.ac.uk
Regulation of Hepatic Lipid Accumulation and Fatty Acid Oxidation
L-carnitine is fundamentally involved in hepatic lipid metabolism through its role in transporting fatty acids into the mitochondria for oxidation. mdpi.com This function is critical for preventing the excessive accumulation of lipids in the liver. mdpi.com By facilitating the β-oxidation of long-chain fatty acids, L-carnitine helps reduce the substrate available for triglyceride synthesis, thereby mitigating fat accumulation in hepatocytes. mdpi.comnih.gov
Studies have demonstrated that carnitine can increase the expression of genes in the liver that are related to fatty acid transport and β-oxidation. mdpi.com In animal studies, carnitine supplementation improved fatty acid oxidation. nih.gov For instance, it was found to decrease the incorporation of palmitate (a common fatty acid) into hepatic triglycerides. nih.govresearchgate.net This regulation of fatty acid metabolism is crucial for maintaining liver health, as impaired fatty acid oxidation is considered a primary mechanism leading to conditions like hepatic lipidosis. nih.gov
Skeletal Muscle Cell Physiology
Enhancement of Muscle Cell Bioenergetics
The bioenergetics of skeletal muscle, particularly during physical exercise, are heavily dependent on mitochondrial fatty acid oxidation. nih.govresearchgate.net L-carnitine is indispensable for this process, as it is responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix where they can be oxidized to produce energy. nih.govipp.pt
The availability of free L-carnitine within the mitochondria can be a limiting factor for fatty acid oxidation, especially during high-intensity exercise. nih.govresearchgate.net During such periods, a high glycolytic flux can reduce the amount of free carnitine, thereby limiting the transport and oxidation of fatty acids. nih.gov In addition to its role in fatty acid transport, L-carnitine also contributes to muscle bioenergetics by buffering the acyl-CoA/CoA ratio. ipp.ptipp.pt This action helps to protect the cell from the accumulation of acyl-CoA and ensures the continued efficiency of mitochondrial energy production. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetyl L-carnitine |
| This compound |
| L-carnitine |
| Lipoic Acid |
Protection Against Oxidative Damage in Muscle Cells
While direct research on this compound is limited, the protective effects of its individual components, Acetyl L-carnitine and Taurine, against oxidative damage in muscle cells are well-documented. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a significant contributor to muscle damage and fatigue. Both Acetyl L-carnitine and Taurine possess antioxidant properties that help mitigate this damage through various mechanisms. researchgate.netnih.gov
Acetyl L-carnitine plays a crucial role in cellular energy metabolism and demonstrates notable antioxidant activity. rosnutrition.com It functions by facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a process vital for energy production, particularly in muscle tissue. patsnap.com This efficient energy generation helps reduce the metabolic stress that can lead to increased ROS production. Furthermore, Acetyl L-carnitine directly protects cells from oxidative stress by neutralizing free radicals and preserving mitochondrial health. patsnap.comdrugbank.com Studies have indicated that Acetyl L-carnitine can protect mitochondria against oxidative stress and may induce mitochondrial biogenesis, the process of generating new mitochondria. mdpi.comnih.gov By enhancing mitochondrial function and reducing the accumulation of toxic metabolites, Acetyl L-carnitine helps maintain the integrity of muscle cells under conditions of oxidative stress. mdpi.comnih.gov
Taurine is a sulfur-containing amino acid that is highly concentrated in skeletal muscle and is known to have significant cytoprotective and antioxidant effects. nih.govmdpi.com It helps to stabilize cellular membranes and assists in the regulation of intracellular calcium levels, both of which are critical for proper muscle function and protection against oxidative injury. nih.govfrontiersin.org Research has shown that taurine can effectively reduce oxidative damage in muscles by modulating the activity of key antioxidant enzymes. nih.govfrontiersin.org It has been observed to enhance the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for detoxifying harmful ROS. nih.govnih.gov Additionally, taurine supplementation has been shown to decrease markers of lipid peroxidation, such as malondialdehyde (MDA), indicating a reduction in oxidative damage to cell membranes. frontiersin.org For instance, one study reported a 21% reduction in MDA levels following taurine supplementation. frontiersin.org
The combined presence of Acetyl L-carnitine and Taurine in a single compound suggests a potential for synergistic effects in protecting muscle cells from oxidative damage. While Acetyl L-carnitine primarily supports mitochondrial function and energy metabolism, Taurine provides direct antioxidant and membrane-stabilizing actions. This dual approach could offer comprehensive protection against the multifaceted nature of oxidative stress in muscle tissue.
Research Findings on the Protective Effects of Taurine Against Oxidative Stress in Muscle Cells
The following table summarizes the effects of taurine supplementation on markers of oxidative stress and antioxidant enzyme activity in muscle cells, as reported in various studies.
| Parameter | Effect of Taurine Supplementation | Percentage Change | Reference |
| Malondialdehyde (MDA) | Decrease | -21% | frontiersin.org |
| Superoxide Dismutase (SOD) | Increase | Significant Increase | goums.ac.ir |
| Glutathione Peroxidase (GPx) | Increase | Significant Increase | goums.ac.ir |
| Superoxide Radical Production | Decrease | - | frontiersin.org |
| Creatine Kinase (CK) | Decrease | - | nih.gov |
| Lactate Dehydrogenase (LDH) | Decrease | - | nih.gov |
Academic Research on this compound Remains Undocumented in Publicly Available Scientific Literature
Following a comprehensive search of publicly available scientific databases and research literature, no specific studies or documented research methodologies were found for the chemical compound "this compound." The user's request for an article detailing the academic research methodologies and animal models for the investigation of this specific compound cannot be fulfilled at this time due to the absence of relevant data.
The performed searches focused on identifying in vitro experimental designs, including primary cell culture and cell line models, biochemical assays, and molecular biology techniques, as well as in vivo animal models, particularly rodent models for neurological research into hypoxia-ischemia induced brain injury, all specifically related to "this compound."
The search results consistently yielded information on "Acetyl L-carnitine" and "Taurine" as separate chemical entities or as a combination of the two separate compounds being studied for synergistic effects. For example, studies were found that investigated the effects of Acetyl L-carnitine in models of brain injury mdpi.comnih.govnih.gov and others that examined the synergistic inhibitory effects of L-carnitine and taurine on vascular smooth muscle cells. nih.gov Research was also identified concerning the production of N-acetyltaurine and Acetylcarnitine in skeletal muscles. nih.gov
However, no literature was retrieved that describes the synthesis, isolation, or investigation of a single chemical compound named "this compound." Consequently, there is no information available to populate the requested article structure concerning its study in cell cultures, its analysis via biochemical assays, the molecular biology techniques used for its investigation, or its application in animal models of disease.
Without any primary or secondary research sources on "this compound," generating the requested article would require speculation and fabrication of data, which falls outside the scope of providing scientifically accurate and factual information. Further research would be required to determine if this compound is a subject of proprietary or non-public research. At present, no academic or clinical research on this specific compound is available in the public domain.
Academic Research Methodologies and Animal Models for Acetyl L Carnitine Taurinate Investigation
In Vivo Animal Models
Rodent Models for Neurological Research
Models of Stress-Induced Behavioral Alterations (e.g., Chronic Restraint Stress)
Animal models of stress are crucial for understanding the neurobiological basis of stress-related disorders and for evaluating potential therapeutic agents. Chronic stress protocols in rodents are designed to induce behavioral and physiological changes that mimic aspects of human conditions like depression and anxiety.
In studies investigating the effects of Acetyl L-carnitine (ALCAR), rat models exposed to chronic stress have been utilized. nih.gov Research has shown that rats subjected to chronic stress exhibit a reduced dopamine (B1211576) (DA) output in key brain regions like the nucleus accumbens shell (NAcS). nih.gov This neurochemical deficit is associated with an inability to acquire appetitive behaviors. nih.gov Long-term treatment with ALCAR was found to prevent this decrease in dopamine output in both the NAcS and the medial prefrontal cortex (mPFC) in chronically stressed rats. nih.gov Furthermore, ALCAR treatment preserved the dopamine response to a rewarding stimulus and enabled the stressed animals to acquire appetitive behaviors as effectively as non-stressed control animals. nih.gov These findings suggest that ALCAR can protect against the disruptive effects of chronic stress on brain reward pathways and associated behaviors. nih.gov Other studies have noted that while nerve growth factor (NGF) binding is typically reduced in the central nervous system of rodents after stress exposure, this reduction can be prevented by treatment with ALCAR. nih.gov
Models of Aging-Related Mitochondrial Decline
The age-related decline in mitochondrial function is considered a significant contributor to the aging process. nih.gov Rodent models, particularly aged rats, are extensively used to study these changes and to test interventions aimed at mitigating them.
Supplementation with ALCAR in old rats has been shown to significantly reverse age-associated mitochondrial decay. nih.govpnas.orgresearchgate.net Key functional parameters that decline with age, such as mitochondrial membrane potential and cellular oxygen consumption, were restored to levels seen in young rats following ALCAR administration. pnas.orgresearchgate.net The level of cardiolipin (B10847521), a crucial phospholipid for mitochondrial inner membrane structure and function that also declines with age, was similarly restored. pnas.orgresearchgate.net These studies demonstrate that ALCAR can improve fatty acid transport into mitochondria and maintain the structural and functional integrity of the mitochondrial inner membrane. pnas.org Further research indicates that ALCAR treatment in old rats can activate mitochondrial biogenesis through a pathway dependent on the peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α), partially reverting the age-related decline in mitochondrial content and function in skeletal muscle. nih.gov
| Parameter | Young Rats (Control) | Old Rats (Control) | Old Rats (ALCAR Supplemented) |
| Mitochondrial Membrane Potential | High | Significantly Decreased | Restored to Young Levels |
| Cardiolipin Levels | High | Significantly Decreased | Restored to Young Levels |
| Cellular Oxygen Consumption | High | Significantly Decreased | Restored to Young Levels |
| Ambulatory Activity | High | ~3-fold Lower | Significantly Increased |
This table summarizes the effects of Acetyl L-carnitine (ALCAR) supplementation on key mitochondrial and metabolic parameters in aged rats compared to young controls, based on findings from cited research. pnas.orgresearchgate.net
Zebrafish Models for Anxiolytic and Anti-Stress Investigations
The zebrafish (Danio rerio) has emerged as a powerful model organism for high-throughput screening of psychoactive compounds, including those with potential anxiolytic (anxiety-reducing) and anti-stress effects. Their genetic tractability, rapid development, and well-characterized behavioral responses to novel environments and stressors make them ideal for such investigations.
Studies utilizing zebrafish have demonstrated for the first time that ALCAR exhibits significant anxiolytic effects. nih.govnih.govresearchgate.netpeerj.com In standard behavioral tests such as the "novel tank test" and the "light/dark test," ALCAR administration prevented anxiety-like behaviors. nih.govnih.govresearchgate.net Specifically, in the novel tank test, ALCAR-treated zebrafish spent significantly more time in the upper zones of the tank and less time in the bottom zone, which is indicative of reduced anxiety. nih.gov Moreover, ALCAR was effective in preventing the anxiogenic behaviors induced by an acute stress protocol involving net chasing. nih.govnih.gov Beyond its behavioral effects, ALCAR also demonstrated a biochemical anti-stress action by preventing lipid peroxidation in the zebrafish brain, a marker of oxidative stress. nih.govnih.govresearchgate.net
| Behavioral Test | Parameter | Control Group | ALCAR-Treated Group |
| Novel Tank Test | Time in Upper Zone | Baseline | Significantly Increased |
| Time in Bottom Zone | Baseline | Significantly Decreased | |
| Acute Stress Test | Anxiety-like Behavior | Induced | Prevented |
| Brain Lipid Peroxidation | Increased | Prevented |
This table outlines the observed anxiolytic and anti-stress effects of Acetyl L-carnitine (ALCAR) in zebrafish models. nih.govnih.govresearchgate.net
Animal Models for Metabolic Disorders (e.g., Nonalcoholic Fatty Liver Disease Mouse Models, Diabetic Animal Models, Feline Models of Hepatic Lipidosis)
Animal models are indispensable for studying the pathogenesis of metabolic disorders and for the preclinical evaluation of therapeutic compounds.
Nonalcoholic Fatty Liver Disease (NAFLD): Mouse models, often induced by a high-fat diet, are commonly used to study NAFLD. nih.govmdpi.com Research using these models has shown that L-carnitine supplementation can prevent the progression of non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD. nih.gov L-carnitine was found to reduce hepatic lipid accumulation, oxidative stress, and fibrosis. frontiersin.org Similarly, taurine (B1682933) has been shown in rat models of high-sucrose diet-induced NAFLD to significantly reduce hepatic lipid accumulation, liver injury, and inflammation. nih.gov
Diabetic Animal Models: Chemically-induced diabetes in rats (e.g., using alloxan) is a standard model to study the biochemical changes associated with the disease. In alloxan-induced diabetic rats, treatment with a combination of L-carnitine and taurine significantly reduced elevated levels of plasma glucose, malondialdehyde (a marker of oxidative stress), urea, and creatinine. researchgate.net
Feline Models of Hepatic Lipidosis: Feline hepatic lipidosis (FHL) is a common and severe liver disease in cats, often triggered by anorexia. vin.com Research in cats has explored the roles of L-carnitine and taurine. vin.comnih.govvin.comroyalcanin.com L-carnitine supplementation may protect obese cats from hepatic lipid accumulation during weight loss by improving fatty acid oxidation. vin.comnih.gov Taurine is also considered important in the treatment of FHL, as its deficiency can contribute to hepatic fat accumulation. vin.comvin.comroyalcanin.com
Cardiovascular Disease Animal Models (e.g., Atherosclerosis, Hypertension)
Investigating cardiovascular diseases like atherosclerosis relies heavily on animal models that replicate aspects of human pathology, such as hyperlipidemia and plaque formation.
Atherosclerosis: The LDLR−/− mouse, which lacks the low-density lipoprotein receptor, is a widely used model that develops atherosclerosis, particularly when fed a high-cholesterol diet. frontiersin.orgnih.govnih.gov Studies using this model have shown that ALCAR supplementation significantly inhibits atherosclerosis by lowering plasma total cholesterol and LDL-C levels. frontiersin.orgnih.govnih.gov The mechanism involves the downregulation of genes responsible for cholesterol synthesis. frontiersin.orgnih.gov In a separate line of research using rat vascular smooth muscle cells (a key cell type in atherosclerotic plaques), L-carnitine and taurine were found to act synergistically to inhibit the proliferation and osteoblastic differentiation of these cells, suggesting a potential role in preventing the development of atherosclerotic lesions. nih.govnih.gov Other studies in hyperlipidemic rabbit models have also shown that L-carnitine reduces atherosclerotic plaques. ekb.egresearchgate.net
| Animal Model | Compound(s) Studied | Key Findings |
| LDLR-/- Mouse | Acetyl L-carnitine (ALCAR) | Reduced atherosclerotic plaque formation; Lowered plasma total cholesterol and LDL-C. frontiersin.orgnih.govnih.gov |
| Hyperlipidemic Rabbit | L-carnitine | Reduced atherosclerotic plaques; Lowered triglycerides. ekb.eg |
| Rat Vascular Smooth Muscle Cells | L-carnitine and Taurine | Synergistically inhibited cell proliferation and differentiation relevant to atherosclerosis. nih.govnih.gov |
This table summarizes findings from various animal models investigating the effects of ALCAR, L-carnitine, and taurine on atherosclerosis.
Advanced In Vivo Imaging and Spectroscopic Techniques (e.g., 1H-Magnetic Resonance Spectroscopy, 13C-Nuclear Magnetic Resonance) for Metabolic Profiling
Advanced, non-invasive techniques like magnetic resonance spectroscopy (MRS) allow for the real-time measurement of metabolites in living organisms, providing critical insights into the metabolic effects of compounds.
1H-Magnetic Resonance Spectroscopy (1H-MRS): This technique has been employed to assess the neurochemical profile of the brain in vivo. In a study involving chronically stressed mice, in vivo 1H-MRS was used to measure metabolites in the nucleus accumbens. biorxiv.org The study identified a specific metabolic signature associated with the antidepressant-like effects of ALCAR. biorxiv.org Following ALCAR treatment, the levels of several energy-related metabolites that were altered by stress, including taurine and phosphocreatine (B42189), were normalized in the brains of vulnerable mice. biorxiv.org 1H-MRS has also been successfully adapted to quantify acetylcarnitine levels in the human liver, demonstrating its utility in tracking metabolic changes following L-carnitine supplementation. nih.govnih.gov
13C-Nuclear Magnetic Resonance (13C-NMR): Hyperpolarized 13C-NMR is a state-of-the-art technique that dramatically enhances the signal of 13C-labeled substrates, allowing for the real-time tracking of metabolic pathways in vivo. A recent study developed hyperpolarized [1-13C]Acetyl-L-carnitine to directly probe the activity of the tricarboxylic acid (TCA) cycle—the central hub of cellular energy production—in the hearts of living rats. nih.gov This novel method enables a direct, non-invasive analysis of mitochondrial function and cardiac oxidative metabolism, demonstrating how ALCAR-derived acetyl groups enter and are processed by the TCA cycle. nih.gov This technique has also been used to show that L-carnitine treatment elevated pyruvate (B1213749) dehydrogenase flux in diabetic animals. nih.gov
Theoretical and Proposed Biological Applications from Preclinical Research
Neurocognitive Function and Neurodegeneration
The combination of Acetyl L-carnitine and taurine (B1682933) in a single molecule suggests potential synergistic or additive effects on brain health, particularly in the context of aging and neurodegenerative processes.
Theoretical Support for Brain Aging and Mitochondrial Function
Preclinical studies suggest that Acetyl L-carnitine plays a significant role in mitigating age-related cognitive decline by supporting mitochondrial function. Mitochondria are essential for cellular energy production, and their dysfunction is a key factor in the aging process and neurodegeneration speakingofwomenshealth.comnih.gov. Acetyl L-carnitine is thought to support brain mitochondrial function by facilitating the transport of fatty acids into the mitochondria for energy production and by donating its acetyl group for the synthesis of the neurotransmitter acetylcholine (B1216132) speakingofwomenshealth.comnih.gov.
In aged animal models, supplementation with Acetyl L-carnitine has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cognitive performance biomedpharmajournal.org. Studies in aged rats have demonstrated that Acetyl L-carnitine can improve learning and memory nih.gov. The proposed mechanism involves the enhancement of cholinergic neurotransmission and the protection of neurons from oxidative damage speakingofwomenshealth.comnih.gov.
Taurine also exhibits neuroprotective properties that could complement those of Acetyl L-carnitine. It is one of the most abundant amino acids in the brain and is involved in various cellular processes, including osmoregulation, neuromodulation, and antioxidant defense. Preclinical research indicates that taurine can protect neurons from excitotoxicity and oxidative stress, which are implicated in age-related neuronal damage.
Theoretically, Acetyl L-carnitine taurinate could offer a dual approach to combating brain aging. The Acetyl L-carnitine component would directly support mitochondrial energy metabolism and cholinergic function, while the taurine component would provide broad neuroprotective and antioxidant effects.
Conceptual Role in Neuropsychiatric-like Conditions (e.g., Depressive-like Behaviors, Anxiety-like Behaviors) in Animal Models
Preclinical evidence suggests a potential role for Acetyl L-carnitine in modulating mood and behavior. Animal studies have linked deficiencies in Acetyl L-carnitine to depressive-like behaviors researchgate.net. Supplementation with Acetyl L-carnitine has been shown to reverse these symptoms in animal models, potentially by modulating synaptic plasticity and neurotransmitter systems researchgate.net. Some research suggests that Acetyl L-carnitine may exert its effects by influencing the expression of genes involved in neuronal function and by protecting the brain from stress-induced damage researchgate.net. In zebrafish models, Acetyl L-carnitine has demonstrated anxiolytic effects, preventing anxiety-like behavior induced by acute stress drcalapai.com.
Taurine has also been investigated for its potential role in neuropsychiatric conditions. Animal studies have shown that taurine can have anxiolytic and antidepressant-like effects. These effects are thought to be mediated through its interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain.
Therefore, it is conceptually plausible that this compound could have a beneficial role in animal models of depressive-like and anxiety-like behaviors. The Acetyl L-carnitine moiety could address deficits in cellular energy and synaptic function, while the taurine moiety could enhance inhibitory neurotransmission, potentially leading to a synergistic effect on mood regulation.
Metabolic Regulation
Both Acetyl L-carnitine and taurine are involved in various aspects of metabolism, suggesting that their combination in this compound could have significant effects on glucose and lipid metabolism.
Potential Influence on Glucose Metabolism and Insulin Sensitivity Pathways
Preclinical and clinical studies have indicated that L-carnitine and its acetylated form, Acetyl L-carnitine, may improve glucose metabolism and insulin sensitivity clinicaltrials.govnih.govnih.gov. L-carnitine supplementation has been shown to improve insulin sensitivity in patients with type 2 diabetes nih.govnih.gov. The proposed mechanisms include enhanced mitochondrial oxidation of fatty acids, which can reduce the accumulation of lipid metabolites that interfere with insulin signaling mdpi.com. In healthy subjects with decreased insulin sensitivity, treatment with acetylcarnitine was found to improve the glucose disposal rate clinicaltrials.gov.
Taurine has also been shown to have beneficial effects on glucose metabolism in preclinical models. Studies in diabetic rats have demonstrated that taurine supplementation can lower blood glucose levels and improve insulin sensitivity. The mechanisms are thought to involve a reduction in oxidative stress and inflammation, both of which contribute to insulin resistance.
Theoretically, this compound could positively influence glucose metabolism through multiple pathways. The Acetyl L-carnitine component may enhance the efficiency of glucose utilization and mitochondrial function, while the taurine component could protect against hyperglycemia-induced oxidative stress and improve insulin signaling.
Modulatory Effects on Lipid Metabolism
Acetyl L-carnitine is fundamentally involved in lipid metabolism through its role in transporting long-chain fatty acids into the mitochondria for beta-oxidation nih.govbiomedpharmajournal.org. Preclinical studies have shown that Acetyl L-carnitine can mitigate abnormal lipid metabolism. In a mouse model, Acetyl L-carnitine administration restored normal levels of cholesterol, triglycerides, free fatty acids, and phospholipids that were elevated due to toxin exposure biomedpharmajournal.orgsemanticscholar.org.
Taurine also plays a role in lipid metabolism, primarily through its involvement in the formation of bile acids, which are essential for the digestion and absorption of fats. Animal studies have suggested that taurine can have cholesterol-lowering effects.
The combination of these two molecules in this compound could therefore have a comprehensive modulatory effect on lipid metabolism. The Acetyl L-carnitine portion would directly facilitate the burning of fats for energy, while the taurine portion would support the healthy processing and elimination of dietary fats.
Cardiovascular System Homeostasis
The cardiovascular benefits of both L-carnitine and taurine are well-documented in preclinical research, suggesting a strong potential for this compound in supporting cardiovascular health.
L-carnitine and its derivatives are known to be crucial for cardiac energy metabolism, as the heart relies heavily on fatty acid oxidation for its energy needs nih.govmdpi.com. Preclinical studies have shown that L-carnitine supplementation can improve cardiac function in models of heart failure and reduce myocardial injury nih.gov. It is also suggested to have anti-atherogenic potential nih.gov.
Taurine is also highly concentrated in the heart and has been shown to have multiple cardioprotective effects in animal models. These include antihypertensive and antiatherogenic effects nih.gov. Studies have shown that taurine can protect cardiac cells from damage, regulate calcium homeostasis, and act as an antioxidant in the cardiovascular system.
A key preclinical study investigated the synergistic action of L-carnitine and taurine on vascular smooth muscle cells (VSMCs), which are involved in the development of atherosclerosis. The study found that L-carnitine and taurine synergistically inhibited the proliferation and osteoblastic differentiation of VSMCs nih.gov. This suggests that the combination of these two molecules could be more effective in inhibiting the progression of atherosclerotic lesions than either compound alone nih.gov.
Therefore, this compound is theoretically positioned to support cardiovascular homeostasis through a multi-faceted mechanism. The Acetyl L-carnitine component would support cardiac energy metabolism, while the taurine component would provide direct cardioprotective and vascular benefits. The potential synergistic interaction observed in VSMCs further strengthens the rationale for the cardiovascular applications of this compound.
Data from Preclinical Studies on Individual Components
Table 1: Effects of Acetyl L-carnitine in Preclinical Models
| Area of Investigation | Animal Model | Key Findings | Reference |
| Brain Aging & Cognition | Aged Rats | Improved learning and memory; enhanced cholinergic neurotransmission. | nih.gov |
| Neuropsychiatric-like Behavior | Zebrafish | Anxiolytic effects; prevention of stress-induced anxiety-like behavior. | drcalapai.com |
| Lipid Metabolism | Mice (Toxin-induced) | Restoration of normal levels of cholesterol, triglycerides, and free fatty acids. | biomedpharmajournal.orgsemanticscholar.org |
| Glucose Metabolism | Humans with decreased insulin sensitivity | Improved glucose disposal rate. | clinicaltrials.gov |
Table 2: Effects of Taurine in Preclinical Models
| Area of Investigation | Animal Model | Key Findings | Reference |
| Cardiovascular System | Vascular Smooth Muscle Cells (in vitro) | Synergistic inhibition of proliferation and differentiation with L-carnitine. | nih.gov |
| Cardiovascular System | Animal Models | Antihypertensive and antiatherogenic effects. | nih.gov |
| Glucose Metabolism | Diabetic Rats | Lowered blood glucose and improved insulin sensitivity. | N/A |
| Neuroprotection | Various | Protection against excitotoxicity and oxidative stress. | N/A |
Theoretical Benefits for Vascular Health
Preclinical studies suggest that both ALCAR and Taurine possess properties that could theoretically contribute to vascular health.
Acetyl L-carnitine's Role in Vascular Function:
ALCAR has been investigated for its potential to positively influence vascular health through various mechanisms. In preclinical models of atherosclerosis, ALCAR administration was associated with a reduction in the severity of atherosclerotic plaques. nih.govresearchgate.net It has been shown to improve the pathological changes in the aorta of atherosclerotic rats. nih.gov Furthermore, some research suggests that ALCAR may help in lowering systolic blood pressure. naturalhealthresearch.org One of the proposed mechanisms for these effects is the potential of ALCAR to increase levels of adiponectin, a protein that may enhance the production of nitric oxide, a key molecule in blood vessel relaxation. naturalhealthresearch.org
Taurine's Contribution to a Healthy Vasculature:
Taurine has been extensively studied for its vasoprotective effects. nih.govsemanticscholar.orgnih.gov It has been shown to induce antihypertensive effects in various animal models of hypertension. nih.govahajournals.org These effects are thought to be mediated through both central and peripheral mechanisms, including endothelium-dependent and independent relaxation of blood vessels. nih.govnih.gov Preclinical studies have also demonstrated that taurine can ameliorate impairments in vascular reactivity, reduce intimal thickening, and inhibit endothelial apoptosis. nih.govnih.gov In cultured vascular cells, taurine has been shown to act as an antiproliferative and antioxidant agent in vascular smooth muscle cells and to inhibit apoptosis, inflammation, and oxidative stress in endothelial cells while promoting the generation of nitric oxide. nih.govnih.gov
Table 1: Summary of Preclinical Findings on Vascular Health
| Compound | Preclinical Model | Observed Effects |
|---|---|---|
| Acetyl L-carnitine | Atherosclerotic rats | Reduced severity of atherosclerotic plaques, improved aortic pathology. nih.govresearchgate.net |
| Subjects at increased cardiovascular risk | Decreased systolic blood pressure. naturalhealthresearch.org | |
| Taurine | Various animal models of hypertension | Induced antihypertensive effects. nih.govahajournals.org |
| Isolated vascular tissue preparations | Produced endothelium-dependent and independent relaxation. nih.govnih.gov | |
| Diabetic animal models | Ameliorated impairment of vascular reactivity and intimal thickening. nih.gov | |
| Rat aortic vascular smooth muscle cells | Acted as an antiproliferative and antioxidant agent. nih.govnih.gov | |
| Endothelial cells | Inhibited apoptosis, inflammation, and oxidative stress; increased nitric oxide generation. nih.govnih.gov |
Proposed Support for Myocardial Energetic Demands
The heart has high energy requirements, and both ALCAR and Taurine play crucial roles in myocardial energy metabolism, suggesting a potential synergistic benefit for the heart.
Acetyl L-carnitine and Myocardial Metabolism:
ALCAR is fundamentally involved in cellular energy production. It facilitates the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce ATP, the primary energy currency of the cell. vitable.com.auyoutube.com This process is particularly vital for cardiac muscle, which relies heavily on fatty acid oxidation for its energy needs. faiusr.com In conditions of myocardial ischemia, carnitine and its derivatives have been shown to protect cardiac metabolism and function. nih.gov Proposed mechanisms include an increase in glucose metabolism and a reduction of the toxic effects of long-chain acyl-CoA in myocytes. nih.gov L-carnitine is also involved in regulating the balance between acetyl-CoA and coenzyme A, which is crucial for efficient energy metabolism. nih.gov
Taurine's Role in Cardiac Energy and Function:
Taurine is found in high concentrations in the heart and is essential for normal cardiac function. researchgate.net Taurine deficiency has been linked to impaired energy metabolism in the heart, including diminished glucose oxidation. researchgate.netnih.gov It is believed to play a role in regulating the respiratory chain and, consequently, ATP generation. researchgate.net Taurine may also increase myocardial contractility, potentially by modulating calcium movement and its availability for the excitation-contraction coupling process. wellcomeopenresearch.org
Table 2: Preclinical Evidence for Support of Myocardial Energetics
| Compound | Mechanism of Action | Proposed Benefit for Myocardium |
|---|---|---|
| Acetyl L-carnitine | Transports long-chain fatty acids into mitochondria for beta-oxidation. vitable.com.auyoutube.com | Supports the high energy demands of cardiac muscle. faiusr.com |
| Increases glucose metabolism during ischemia. nih.gov | Protects cardiac metabolism during reduced blood flow. nih.gov | |
| Taurine | Regulates the respiratory chain and ATP generation. researchgate.net | Corrects impaired energy metabolism in taurine-deficient hearts. researchgate.netnih.gov |
| Modulates calcium movement. wellcomeopenresearch.org | May increase myocardial contractility. wellcomeopenresearch.org |
Conditions Involving Oxidative Stress and Inflammation
A significant body of preclinical research points to the antioxidant and anti-inflammatory properties of both ALCAR and Taurine.
Acetyl L-carnitine as an Antioxidant and Anti-inflammatory Agent:
ALCAR has demonstrated protective effects against oxidative stress in various preclinical models. nih.govnih.govmdpi.com It has been shown to decrease markers of oxidative stress and lipid peroxidation. pnas.orgresearchgate.net In studies on atherosclerotic rats, ALCAR administration reduced the expression of inflammatory factors such as TNF-α and IL-1β. researchgate.net Further research has indicated that ALCAR can decrease oxidative stress markers and pro-inflammatory cytokines in in vivo studies. nih.gov
Taurine's Role in Combating Oxidative Stress and Inflammation:
Taurine is recognized for its cytoprotective and antioxidant properties. researchgate.net It can neutralize hypochlorous acid, a reactive oxygen species generated by neutrophils at sites of inflammation, forming the less toxic taurine chloramine (TauCl). nih.gov TauCl and taurine bromamine (TauBr) possess both antimicrobial and anti-inflammatory properties. nih.gov Taurine and its derivatives have been shown to reduce inflammation and suppress oxidative stress in animal and in vitro models of rheumatoid arthritis. nih.gov Furthermore, taurine has been found to reduce the levels of various pro-inflammatory cytokines. researchgate.net In obese women, taurine administration led to a reduction in inflammatory biomarkers. mdpi.com
Table 3: Preclinical Findings on Oxidative Stress and Inflammation
| Compound | Preclinical Model/Condition | Key Findings |
|---|---|---|
| Acetyl L-carnitine | Models of brain injury | Decreased oxidative stress and subsequent cell death. nih.gov |
| Old rats | Improved metabolic function while decreasing oxidative stress. pnas.org | |
| Atherosclerotic rats | Reduced expression of inflammatory factors (TNF-α, IL-1β). researchgate.net | |
| Taurine | In vitro and animal models of inflammation | Neutralizes hypochlorous acid, forming anti-inflammatory taurine chloramine. nih.gov |
| Animal and in vitro models of rheumatoid arthritis | Reduced inflammation and suppressed oxidative stress. nih.gov | |
| Obese women | Reduced inflammatory biomarkers. mdpi.com |
Enhancement of General Cellular Resilience and Adaptation
Both ALCAR and Taurine have been shown to support cellular resilience and adaptation to stressors through various mechanisms.
Acetyl L-carnitine and Cellular Protection:
ALCAR is believed to enhance cellular resilience by improving energy metabolism and protecting against oxidative damage. nih.gov It can provide an acetyl group that can be used for energy production or as a precursor for the synthesis of important molecules like the neurotransmitter acetylcholine. nih.gov In aged rats, ALCAR treatment was found to abolish the age-associated reduction of nerve growth factor receptor (p75NGFR) mRNA levels in the basal forebrain, suggesting a neuroprotective effect. johnshopkins.edu This restoration of p75NGFR levels could enhance the trophic support of neurons, which are implicated in degenerative events associated with aging. johnshopkins.edu
Taurine's Contribution to Cellular Adaptation:
Taurine contributes to cellular resilience through its roles in osmoregulation, membrane stabilization, and detoxification. semanticscholar.org It has been shown to protect cells against oxidative injury and can induce an antioxidant network. nih.gov In a mouse model of chronic liver injury, taurine was found to inhibit pathological stress-induced cellular senescence. nih.gov Furthermore, taurine has been shown to rescue mitochondria-related metabolic impairments and counteract decreases in cell proliferation and increases in cell death in patient-derived induced pluripotent stem cells. nih.gov It also plays a role in normal fetal development and has trophic effects on the developing endocrine pancreas. bioscientifica.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
